molecular formula C35H39N5O10 B8106226 Dnp-peg4-dbco

Dnp-peg4-dbco

Cat. No.: B8106226
M. Wt: 689.7 g/mol
InChI Key: QEBKLLLFFHAWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnp-peg4-dbco is a compound that serves as a polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) moiety and a dibenzocyclooctyne (DBCO) moiety. The DNP moiety is involved in biological applications such as participating in ion transport across membranes, while the DBCO moiety is commonly used for copper-free click chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-peg4-dbco typically involves the conjugation of a DNP moiety to a PEG linker, followed by the attachment of a DBCO moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. The specific steps and reagents used can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .

Mechanism of Action

The mechanism of action of Dnp-peg4-dbco involves its ability to participate in click chemistry reactions, particularly SPAAC, due to the high strain energy of the DBCO moiety. This allows for the efficient and selective conjugation of the compound to azide-containing molecules. The DNP moiety can also interact with biological membranes, facilitating ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-peg4-dbco is unique due to its ability to undergo copper-free click chemistry reactions, making it suitable for applications where copper ions could be detrimental. Additionally, the combination of the DNP and DBCO moieties provides versatility in both biological and chemical applications .

Biological Activity

DNP-PEG4-DBCO (Dinitrophenyl Polyethylene Glycol 4-Dibenzocyclooctyne) is a versatile compound primarily utilized in bioconjugation and drug delivery systems. Its unique structure, featuring a PEG linker and a DBCO moiety, enables efficient coupling with various biomolecules through click chemistry. This article delves into the biological activity of this compound, highlighting its applications in targeted therapies, particularly in the context of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

This compound functions as a linker in the synthesis of ADCs and PROTACs. The DBCO group allows for copper-free click chemistry reactions with azide-functionalized molecules, facilitating the conjugation of therapeutic agents to antibodies or other biomolecules. This method enhances the specificity and efficacy of drug delivery systems.

Applications in Targeted Therapy

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is employed to create ADCs that deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity.
    • A study demonstrated that conjugating this compound to antibodies resulted in improved targeting efficiency and reduced off-target effects compared to traditional methods .
  • PROTACs :
    • As a PROTAC linker, this compound facilitates the targeted degradation of specific proteins within cells. This approach has shown promise in treating various cancers by selectively eliminating oncogenic proteins.
    • Research indicates that PROTACs utilizing this compound exhibit enhanced cellular uptake and degradation efficiency, leading to significant anti-tumor effects .

Case Study 1: Antibody Conjugation Efficiency

In a comparative study on the conjugation efficiency of antibodies using different linkers, this compound was found to significantly enhance the yield of conjugated products. The study utilized various molar ratios and reaction conditions, demonstrating that optimal conditions for this compound resulted in higher antibody specificity and functionality .

Case Study 2: In Vivo Efficacy

An investigation into the in vivo efficacy of ADCs formed with this compound showed promising results in tumor-bearing mouse models. Tumor volume was significantly reduced following treatment with the conjugated antibodies, indicating effective targeting and cytotoxicity against tumor cells .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study ReferenceApplicationKey Findings
ADCsEnhanced conjugation efficiency; improved specificityThis compound is superior for antibody functionalization
PROTACsIncreased protein degradation rates; effective tumor suppressionThis compound enhances therapeutic potential
In VivoSignificant reduction in tumor volume post-treatmentEffective targeting leads to reduced tumor growth

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O10/c41-34(37-15-13-35(42)38-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-32(28)38)14-17-47-19-21-49-23-24-50-22-20-48-18-16-36-31-12-11-30(39(43)44)25-33(31)40(45)46/h1-8,11-12,25,36H,13-24,26H2,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBKLLLFFHAWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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